molecular formula C6H6N4S B092677 4-Hydrazinothieno[3,2-d]pyrimidine CAS No. 16229-26-8

4-Hydrazinothieno[3,2-d]pyrimidine

Cat. No. B092677
CAS RN: 16229-26-8
M. Wt: 166.21 g/mol
InChI Key: VSJGLBGUBIKIJZ-UHFFFAOYSA-N
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Description

4-Hydrazinothieno[3,2-d]pyrimidine derivatives are a class of compounds that have garnered interest due to their potential biological activities. These compounds are characterized by the presence of a hydrazino group attached to a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused to a pyrimidine ring. The interest in these compounds stems from their diverse range of biological activities, including antimicrobial and antitumor properties .

Synthesis Analysis

The synthesis of 4-hydrazinothieno[3,2-d]pyrimidine derivatives has been reported through various methods. One approach involves the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, leading to the formation of novel compounds with potential antibacterial properties . Another method reported the synthesis of new 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which were then reacted with different electrophiles to yield a variety of substituted derivatives . Additionally, the reaction of 2-methylthio-thieno[2.3-d]pyrimidin-4(3H)-ones with hydrazine has been used to produce basic substituents in position 2 of the thieno[3,2-d]pyrimidine ring .

Molecular Structure Analysis

The molecular structure of 4-hydrazinothieno[3,2-d]pyrimidine derivatives is crucial for their biological activity. The presence of the hydrazino group is a key feature that allows for further chemical modifications and the introduction of various substituents. These modifications can significantly alter the biological properties of the compounds. The 3D-QSAR analysis of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives has provided insights into the structure-activity relationships, aiding in the design of more potent and selective cytotoxic agents .

Chemical Reactions Analysis

The reactivity of 4-hydrazinothieno[3,2-d]pyrimidine derivatives towards various reagents has been explored. These compounds have been used as precursors for the synthesis of pyridothienotriazolopyrimidines and other heterocyclic derivatives . The hydrazino group in these molecules is a versatile functional group that can undergo a range of chemical reactions, including cyclization and substitution, to yield a diverse array of heterocyclic systems with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydrazinothieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, stability, and reactivity. These properties are important for the biological activity of the compounds, as they can influence their interaction with biological targets and their pharmacokinetic profiles. The antimicrobial activity of some newly synthesized compounds has been evaluated, indicating the significance of these properties in the development of new therapeutic agents .

Scientific Research Applications

  • Antimicrobial Activity :

    • Thienopyrimidine derivatives, including 4-Hydrazinothieno[3,2-d]pyrimidine, have exhibited pronounced antimicrobial activity. The synthesis of these derivatives involves reactions with various agents like acetylacetone, benzaldehyde, and acetic anhydride, leading to the formation of compounds like pyrazolylpyrimidine and benzylidenehydrazonopyrimidine (Bhuiyan et al., 2006).
  • Antitumor Activities :

    • Novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some of these compounds demonstrated moderate to significant antitumor activities, with certain compounds showing higher potency than standard controls (Zhu et al., 2012).
    • Another study synthesized a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives with cytotoxic activities against large cell lung cancer, colon cancer, and adenocarcinomic lung cancer cell lines. The results indicated that most of the target compounds showed moderate to significant activities, particularly against certain cell lines (Song et al., 2014).
  • Chemical Synthesis and Characterization :

    • The synthesis and structure of various thienopyrimidine derivatives, including 4-Hydrazinothieno[3,2-d]pyrimidine, have been explored. These studies focus on the reaction of thieno[2,3-d]pyrimidines with different reagents to yield new compounds with potential biological interest (Hamed et al., 2008).
  • Investigation of Azide/Tetrazole Equilibrium :

    • Research on the azide/tetrazole equilibrium in furo- and thieno[2,3-e]tetrazolo[3,2-d]pyrimidine derivatives, starting from hydrazinofuro(thieno)[3,2-d]pyrimidines, has provided insights into the equilibrium as a function of solvent, temperature, and structure. This investigation is crucial for understanding the chemical behavior of these compounds in different environments (Sirakanyan et al., 2016).

Safety And Hazards

When handling 4-Hydrazinothieno[3,2-d]pyrimidine, it is advised to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

thieno[3,2-d]pyrimidin-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-10-6-5-4(1-2-11-5)8-3-9-6/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJGLBGUBIKIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinothieno[3,2-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YH Song - Journal of the Korean Chemical Society, 2010 - koreascience.kr
Much attention has been recently paid to the synthesis of some thieno [1, 2, 4] triazolopyrimidines and thieno [1, 2, 4] triazolopyrimidinones because of their biological activities. 1-4 With …
Number of citations: 3 koreascience.kr
A Khodairy, H Abdel-Ghany - … , Sulfur, and Silicon and the Related …, 2000 - Taylor & Francis
3,4-Diamino-2,5-dicarbethoxythieno(2.3-b)thiophene 1 reacted with malononitrile or ethyl cyanoacetate to afford bis(thienopyrimidin-4-one) derivatives 2 ab The reaction of compound 1 …
Number of citations: 17 www.tandfonline.com
R Kamal, V Kumar, R Kumar - Chemistry–An Asian Journal, 2016 - Wiley Online Library
The organic chemistry of hypervalent organoiodine compounds has been an area of unprecedented development. This surge in interest in the use of hypervalent iodine compounds has …
Number of citations: 28 onlinelibrary.wiley.com
SS Koundinya - 2005 - search.proquest.com
Several Oxazinones and Pyrimidinones have been reported to possess an array of pharmacological properties ranging from antimicrobial, analgesic, anti-inflammatory, anti-diabetic, …
Number of citations: 1 search.proquest.com

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